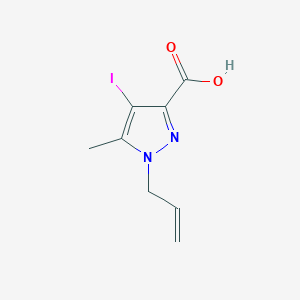
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an allyl group, an iodine atom, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the pyrazole is treated with an allyl halide in the presence of a base.
Iodination: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent under oxidative conditions.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed.
Addition: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.
Scientific Research Applications
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group.
4-Iodo-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the allyl group.
1-Allyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the iodine atom.
Uniqueness
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all four substituents (allyl, iodine, methyl, and carboxylic acid) on the pyrazole ring
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9IN2O2/c1-3-4-11-5(2)6(9)7(10-11)8(12)13/h3H,1,4H2,2H3,(H,12,13) |
InChI Key |
LPSNLBXNVXYLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


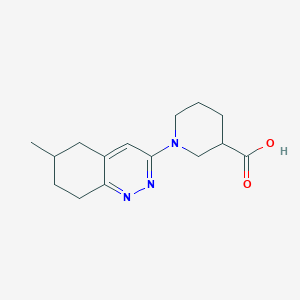

![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
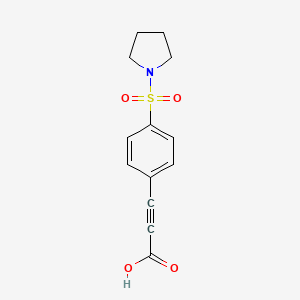
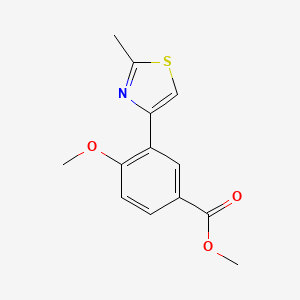

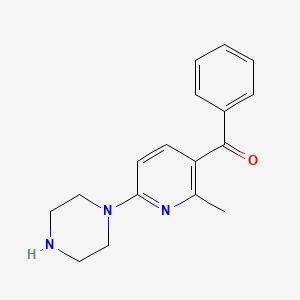

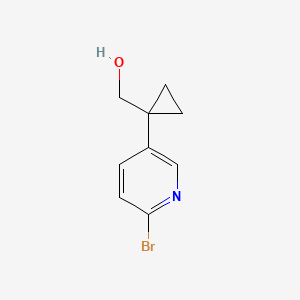
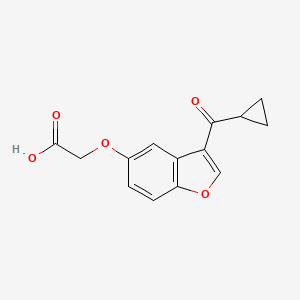
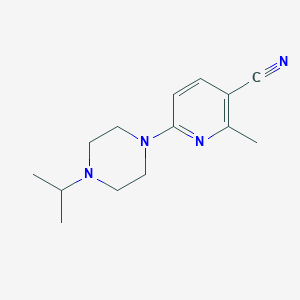
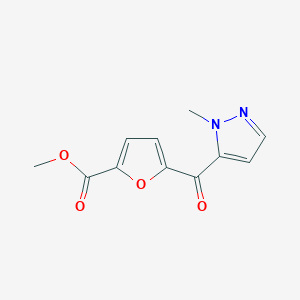
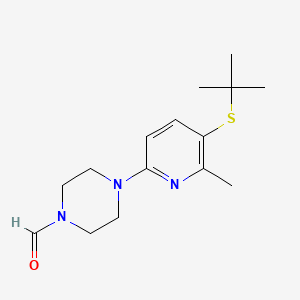
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
